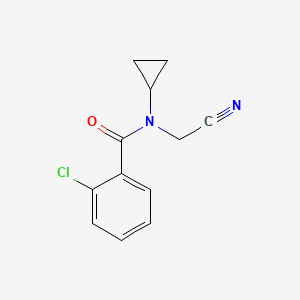

Bis(4-pyridinylmethyl) 4-(trifluoromethyl)-2,6-pyridinedicarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Trifluoromethylpyridines are a key structural motif in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests and also in the pharmaceutical and veterinary industries . The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Synthesis Analysis

Trifluoromethylpyridines can be synthesized through various methods. One of the methods includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method involves the trifluoromethylation of carbon-centered radical intermediates .Molecular Structure Analysis

The trifluoromethyl group is strongly electron-withdrawing . This means that during compound development, the trifluoromethyl group can be treated as a purely electron-withdrawing group .Chemical Reactions Analysis

Trifluoromethylation of carbon-centered radical intermediates is one of the chemical reactions involving trifluoromethylpyridines .Physical And Chemical Properties Analysis

The trifluoromethyl group has unique properties. It is strongly electron-withdrawing . These unique properties of fluorine mean that substitution reactions involving the trifluoromethyl group can lead to interesting chemical properties .Scientific Research Applications

Coordination Chemistry and Crystal Engineering

Research on the supramolecular chemistry and crystal structures of complexes involving pyridinedicarboxylate derivatives demonstrates their role as supramolecular building blocks. These complexes self-assemble when crystallized to generate well-defined, predictable structures in the solid state. The strong ionic hydrogen bonds formed by pyridinedicarboxylate anions and imidazolium cations in these structures dominate crystal packing, forming two-dimensional networks or layers. This layer motif is pivotal for engineering crystal structures by design, aiming to control and predict molecular packing (MacDonald et al., 2000).

Coordination Polymers and CO2 Sorption

The synthesis and structural characterization of inorganic-organic bismuth pyridinedicarboxylate compounds reveal their assembly into molecular structures and coordination polymers. These frameworks exhibit interesting properties such as CO2 sorption, highlighting their potential in gas storage and separation applications. The diversity in the structural arrangement from monomeric to three-dimensional frameworks underscores the versatility of pyridinedicarboxylate derivatives in constructing materials with desired physical properties (Thirumurugan et al., 2012).

Photoluminescence and Materials Chemistry

The study of bismuth 2,6-pyridinedicarboxylates has shown that these compounds can form coordination polymers with properties such as photoluminescence. The ability to dope these materials with lanthanide ions like Tb(3+) and Eu(3+) to achieve characteristic luminescence colors indicates their potential in creating luminescent materials for various applications, including sensors and display technologies (Thirumurugan et al., 2012).

Nanotechnology and Catalysis

Research into the catalytic applications of pyridinedicarboxylate derivatives has led to the development of novel catalysts. For instance, bis(4-pyridylamino)triazine-stabilized magnetite KCC-1 showcases high catalytic activity in synthesizing N-substituted-1,4-dihydropyridines. Its ease of recovery and reusability, along with its environmental friendliness, exemplify the role of pyridinedicarboxylate derivatives in advancing green chemistry and catalysis (Sadeghzadeh, 2016).

Mechanism of Action

Future Directions

properties

IUPAC Name |

bis(pyridin-4-ylmethyl) 4-(trifluoromethyl)pyridine-2,6-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14F3N3O4/c21-20(22,23)15-9-16(18(27)29-11-13-1-5-24-6-2-13)26-17(10-15)19(28)30-12-14-3-7-25-8-4-14/h1-10H,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQHRHRQEGLWQMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1COC(=O)C2=CC(=CC(=N2)C(=O)OCC3=CC=NC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14F3N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(4-pyridinylmethyl) 4-(trifluoromethyl)-2,6-pyridinedicarboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-nitrophenyl)methylsulfanyl]-N-(oxolan-2-ylmethyl)quinazolin-4-amine](/img/structure/B2442221.png)

![3-chloro-2,2-dimethyl-N-[2-(4-methylpiperazin-1-yl)phenyl]propanamide](/img/structure/B2442223.png)

![7'-Methoxy-1-methyl-2'-phenyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B2442224.png)

![N-[4-(4-ethylpiperazino)phenyl]-4-methylbenzenecarboxamide](/img/structure/B2442227.png)

![Diethyl [2,6-dinitro-4-(trifluoromethyl)phenyl]phosphonate](/img/structure/B2442230.png)

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-(phenylsulfonyl)butanamide](/img/structure/B2442233.png)